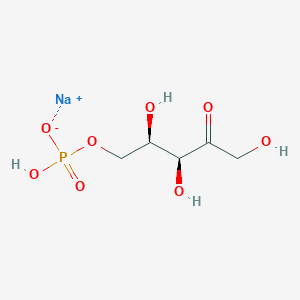
Sodium 5-O-(hydroxyphosphinato)-D-xylulose
Overview
Description
Sodium 5-O-(hydroxyphosphinato)-D-xylulose is a useful research compound. Its molecular formula is C5H9Na2O8P and its molecular weight is 252.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Sodium 5-O-(hydroxyphosphinato)-D-xylulose, a derivative of D-xylulose 5-phosphate, is an important compound in metabolic pathways, particularly in the context of carbohydrate metabolism and its regulatory roles. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on metabolic processes, and relevant case studies.
This compound can be classified as a sugar phosphate. Its structure allows it to participate in various biochemical reactions, primarily within the pentose phosphate pathway (PPP), where it plays a crucial role in cellular metabolism.
The primary biological activity of this compound involves its role as an activator of protein phosphatases. This activation leads to the dephosphorylation of key metabolic enzymes such as phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK2/FBPase2), which is essential for regulating glycolysis and gluconeogenesis. The resulting increase in fructose 2,6-bisphosphate levels promotes glycolysis while inhibiting gluconeogenesis, thus facilitating energy production in cells .
Biological Activity Overview
The biological activities associated with this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Glycolytic Regulation | Activates PFK2 leading to increased fructose 2,6-bisphosphate production. |
| Gene Expression Modulation | Influences transcription factors like ChREBP, impacting glucose metabolism. |
| Metabolic Pathway Intermediary | Acts as an intermediate in the pentose phosphate pathway. |
Case Studies and Research Findings
Several studies have investigated the effects and applications of this compound:
- Regulation of Glycolysis :
- Transcriptional Activation :
- Therapeutic Potential :
Comparative Analysis with Other Compounds
To better understand the biological significance of this compound, it is useful to compare it with other related compounds:
| Compound | Role | Biological Activity |
|---|---|---|
| D-Xylulose 5-Phosphate | Intermediate in PPP | Regulates glycolysis and lipogenesis |
| Nicotinamide Mononucleotide (NMN) | NAD+ precursor | Anti-aging effects, improves mitochondrial function |
| Fructose 2,6-Bisphosphate | Allosteric regulator for PFK | Enhances glycolytic flux |
Properties
IUPAC Name |
sodium;[(2R,3S)-2,3,5-trihydroxy-4-oxopentyl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O8P.Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;/h4-6,8-9H,1-2H2,(H2,10,11,12);/q;+1/p-1/t4-,5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHWWORCLJVDMI-TYSVMGFPSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)CO)O)O)OP(=O)(O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H](C(=O)CO)O)O)OP(=O)(O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NaO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635542 | |
| Record name | Sodium 5-O-(hydroxyphosphinato)-D-xylulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105931-44-0 | |
| Record name | Sodium 5-O-(hydroxyphosphinato)-D-xylulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















